![molecular formula C25H26O6 B180691 Epimedokoreanin B](/img/structure/B180691.png)
Epimedokoreanin B
Overview
Description
Mechanism of Action
Target of Action
EKB’s primary targets are human non-small cell lung cancer (NSCLC) cells, specifically A549 and NCI-H292 cells . It also targets gingipains and Porphyromonas gingivalis, which are involved in periodontitis .
Biochemical Pathways
EKB affects the ER stress pathway, leading to paraptosis . The vacuoles stimulated by EKB predominantly derive from ER and mitochondria dilation, which are characteristics of paraptosis . Down-regulation of Alix and up-regulation of ER stress-related proteins after EKB treatment further support the occurrence of paraptosis .
Result of Action
EKB inhibits cell proliferation and migration, accompanied by cytoplasmic vacuolation in both A549 and NCI-H292 cell lines . It also inhibits the growth of lung cancer cells . In addition, EKB suppresses the virulence of gingipains-containing P. gingivalis culture supernatants .
Action Environment
It’s worth noting that ekb’s inhibitory effect on lung cancer cell proliferation was demonstrated in a zebrafish xenograft model , suggesting that it may be effective in different biological environments.
Biochemical Analysis
Biochemical Properties
Epimedokoreanin B has been found to interact with various biomolecules, including enzymes and proteins, in biochemical reactions . It has been shown to inhibit the activation of STAT3 in human monocyte-derived macrophages (HMDMs) . This suggests that this compound may play a role in modulating the activity of this protein, which is involved in many cellular processes.
Cellular Effects
This compound has been observed to inhibit cell proliferation and migration in both A549 and NCI-H292 cells . It induces cell death that lacks the features of apoptosis, such as chromatin condensation, phosphatidyl serine exposure, and caspase cleavage . This suggests that this compound influences cell function by inducing a unique form of cell death.
Molecular Mechanism
The molecular mechanism of this compound involves endoplasmic reticulum (ER) stress-mediated paraptosis accompanied by autophagosome accumulation . The vacuoles stimulated by this compound predominantly derive from ER and mitochondria dilation, which are the characteristics of paraptosis . ER stress inhibitor 4-phenylbutyric acid (4-PBA) and protein synthesis inhibitor cycloheximide (CHX) treatment antagonized the vacuoles formation as well as cell death induced by this compound, indicating that ER stress was involved in this compound induced paraptosis .
Temporal Effects in Laboratory Settings
It has been observed to inhibit cell proliferation and migration in lung cancer cells .
Dosage Effects in Animal Models
Oral administration of this compound has been shown to inhibit tumor growth in an LM8 tumor-bearing murine model . The specific dosage effects of this compound in animal models have not been extensively studied.
Metabolic Pathways
Given its interactions with STAT3 and its role in ER stress, it is likely that this compound is involved in pathways related to these processes .
Subcellular Localization
The vacuoles stimulated by this compound predominantly derive from ER and mitochondria dilation , suggesting that this compound may localize to these organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: Epimedokoreanin B can be synthesized through the extraction of Epimedium koreanum Nakai using methanol. The methanol extract is then subjected to various chromatographic techniques to isolate the compound . The structure of this compound is confirmed through spectroscopic analysis methods and comparisons with previously reported data .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Epimedium koreanum Nakai. The plant material is processed using solvents like methanol, followed by purification steps such as column chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Epimedokoreanin B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction may yield alcohols .
Scientific Research Applications
Anti-Cancer Properties
Mechanism of Action:
EKB has been shown to inhibit the growth of lung cancer cells, specifically in human non-small cell lung cancer (NSCLC) cell lines A549 and NCI-H292. The compound induces a form of cell death known as paraptosis, characterized by cytoplasmic vacuolation and endoplasmic reticulum (ER) stress. This process involves the down-regulation of Alix and up-regulation of ER stress-related proteins, indicating that EKB triggers a unique pathway distinct from traditional apoptosis .
Case Studies:
- Zebrafish Xenograft Model: EKB's inhibitory effects on tumor proliferation were validated using a zebrafish xenograft model, demonstrating its potential as an alternative therapeutic agent for lung cancer .
- Macrophage Polarization: Research indicates that EKB regulates macrophage activation, inhibiting the M2/protumorigenic phenotype. This suppression is linked to decreased STAT3 activation in both human and mouse macrophages, suggesting that EKB could be effective in targeting the tumor microenvironment .
Potential in Diabetic Complications
EKB has been suggested to prevent clinical complications associated with diabetes by inhibiting advanced glycation end-products (AGEs). This property may contribute to its protective effects against oxidative stress and inflammation, which are critical in the pathophysiology of diabetes .
Immunomodulatory Effects
EKB exhibits immunomodulatory properties by influencing macrophage polarization and cytokine production. Studies have shown that it can inhibit CD163 expression and interleukin-10 production, both markers associated with M2 macrophages. This modulation is significant as it may enhance the immune response against tumors and other pathological conditions .
Research Findings Summary
The following table summarizes key findings related to the applications of this compound:
Comparison with Similar Compounds
Epimedokoreanin B is unique among prenylated flavonoids due to its diverse biological activities. Similar compounds include:
Luteolin: A parent compound of this compound, known for its anti-inflammatory and antioxidant properties.
Apigenin: Another parent compound, known for its anticancer and anti-inflammatory properties.
Icaritin: A related prenylated flavonoid with anticancer and anti-inflammatory activities.
Desmethylicaritin: Another related compound with similar biological activities.
This compound stands out due to its potent inhibitory effects on gingipains and its ability to induce paraptosis-like cell death in cancer cells .
Biological Activity
Epimedokoreanin B is a prenylated flavonoid compound isolated from Epimedium species, particularly Epimedii Herba. This compound has garnered attention due to its promising biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is characterized by its prenylated flavonoid structure, which is significant for its biological activity. The presence of multiple hydroxyl groups contributes to its reactivity and interaction with biological targets.
1. Anti-Inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties. Research indicates that it inhibits the production of advanced glycation end-products (AGEs), which are implicated in various inflammatory diseases, including diabetes complications. By reducing AGEs, this compound may help prevent inflammation-related damage in diabetic patients .
2. Anti-Tumor Effects
Studies have shown that this compound effectively inhibits tumor cell proliferation by blocking the activation of the STAT3 signaling pathway. This inhibition leads to a reduction in macrophage polarization towards the M2 phenotype, which is associated with tumor progression . In vivo studies using murine models indicated that oral administration of this compound significantly suppressed tumor growth in sarcoma-bearing mice .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of STAT3 Activation : This pathway is crucial for cell survival and proliferation in many cancers.
- Reduction of Inflammatory Cytokines : By inhibiting IL-10 production and CD163 expression, this compound shifts macrophage polarization away from a tumor-supportive environment .
- Prevention of Protein Degradation : It has been shown to inhibit host protein degradation and vascular permeability, further supporting its anti-inflammatory role .
Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
- Diabetes Management : A study highlighted the potential of this compound in preventing complications associated with diabetes by inhibiting AGEs, suggesting its therapeutic role in managing diabetic conditions .
- Cancer Treatment : In a murine model of sarcoma, treatment with this compound led to a marked decrease in tumor growth compared to control groups, indicating its potential as an anti-cancer agent .
Properties
IUPAC Name |
2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-7-15-9-16(10-21(29)24(15)30)22-12-20(28)23-19(27)11-18(26)17(25(23)31-22)8-6-14(3)4/h5-6,9-12,26-27,29-30H,7-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZMBCVLWOJASJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=CC(=C1)C2=CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Epimedokoreanin B and where is it found?
A: this compound is a prenylated flavonoid primarily isolated from the aerial parts of Epimedium koreanum Nakai, a plant used in traditional medicine. []
Q2: How does this compound exert its anti-tumor effects?
A: Research suggests that this compound inhibits tumor progression by suppressing the activation of STAT3, a protein involved in cell growth and survival. This effect was observed both in tumor cells and within the tumor microenvironment, specifically by inhibiting the M2 polarization of tumor-associated macrophages (TAMs). []
Q3: Can you elaborate on the role of this compound in modulating macrophage activity?
A: this compound exhibits anti-inflammatory effects by suppressing the polarization of macrophages into the M2 phenotype, which is known to promote tumor growth. This compound achieves this by inhibiting the expression of CD163, a marker of M2 macrophages, and reducing the production of the pro-inflammatory cytokine interleukin (IL)-10 in human monocyte-derived macrophages (HMDMs). []
Q4: How does the presence of prenyl groups impact the biological activity of this compound?
A: Studies comparing this compound with its parent compound, luteolin, reveal that the presence of prenyl groups significantly enhances its biological activity. For instance, this compound demonstrates a 6-fold greater potency in inhibiting human neutrophil elastase (HNE) compared to luteolin. This highlights the crucial role of prenyl groups in enhancing the inhibitory effects of this flavonoid. [, ]
Q5: What is the mechanism of action of this compound against Porphyromonas gingivalis?
A: this compound exhibits promising activity against Porphyromonas gingivalis, a key pathogen in periodontitis. It achieves this by inhibiting the activity of gingipains, the virulence cysteine proteases produced by the bacterium. [] Additionally, it hinders the growth of P. gingivalis and disrupts its biofilm formation, suggesting multiple mechanisms of action against this periodontal pathogen. []
Q6: Has the anti-tumor activity of this compound been demonstrated in vivo?
A: Yes, oral administration of this compound showed significant tumor growth inhibition in a mouse model implanted with LM8 sarcoma cells, supporting its potential as an anti-cancer agent. []
Q7: Are there other potential therapeutic applications for this compound being investigated?
A: Beyond its anti-tumor and anti-periodontitis properties, research indicates that this compound might be beneficial for other conditions. For instance, it has demonstrated an inhibitory effect on advanced glycation end-products (AGEs), suggesting a potential role in managing diabetic complications. [] Further research is needed to explore these possibilities fully.
Q8: What analytical techniques are used to characterize and quantify this compound?
A: Researchers employ a combination of techniques to identify and quantify this compound. These include spectroscopic methods like Electrospray Ionization Mass Spectrometry (ESI-MS), proton Nuclear Magnetic Resonance (~1H-NMR), and carbon-13 Nuclear Magnetic Resonance (~13C-NMR). [, ] Chromatographic techniques, such as column chromatography with silica gel and Sephadex LH-20, are used for the isolation and purification of this compound. [, ]
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